6-ethyl-1-(4-fluorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
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Overview
Description
6-ethyl-1-(4-fluorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a synthetic organic compound that belongs to the class of pyrazolopyridazinones. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazinone core substituted with ethyl, fluorophenyl, and isopropyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-1-(4-fluorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Cyclization to Form Pyridazinone: The pyrazole intermediate is then subjected to cyclization with a suitable dicarbonyl compound, such as a diester or diketone, to form the pyrazolopyridazinone core.
Substitution Reactions: The final step involves introducing the ethyl, fluorophenyl, and isopropyl groups through various substitution reactions, such as alkylation, halogenation, and Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-1-(4-fluorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, and Friedel-Crafts catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-1-(4-fluorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-one: Lacks the ethyl group at the 6-position.
6-ethyl-1-(4-chlorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one: Contains a chlorine atom instead of a fluorine atom.
6-ethyl-1-(4-fluorophenyl)-4-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one: Has a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 6-ethyl-1-(4-fluorophenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the ethyl, fluorophenyl, and isopropyl groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
6-ethyl-1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-4-20-16(22)15-13(14(19-20)10(2)3)9-18-21(15)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFCRKYRJSELJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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